N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, an ethoxy group, and a sulfonamide linkage, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The ethoxy group is introduced via an ethylation reaction, and the sulfonamide linkage is formed through a sulfonylation reaction using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4-ethoxy-2-phenylquinolin-6-yl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of a quinoline ring, ethoxy group, and sulfonamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-32-25-16-24(18-7-5-4-6-8-18)27-23-14-11-20(15-22(23)25)28-33(30,31)21-12-9-19(10-13-21)26-17(2)29/h4-16,28H,3H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQODQDBGUBMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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